6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
(6-bromopyrrolo[3,2-c]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-10-18-16(17)9-15(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRWKTKYFNOUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CN=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core
The core scaffold, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is prepared through a multi-step process starting from commercially available 2-bromo-5-methylpyridine:
| Step | Reaction | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Oxidation | 2-bromo-5-methylpyridine + m-chloroperbenzoic acid in dichloromethane, room temperature, overnight | 2-bromo-5-methylpyridine 1-oxide | Yellow solid; purified by extraction and drying |
| 2 | Nitration | 2-bromo-5-methylpyridine 1-oxide + fuming nitric acid/sulfuric acid, 60–90 °C | 2-bromo-5-methyl-4-nitropyridine 1-oxide | Yellow solid; isolated by extraction |
| 3 | Formation of vinyl intermediate | Reaction with N,N-dimethylformamide dimethyl acetal in DMF, 120 °C, 4 h | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | Black solid; isolated by filtration |
| 4 | Cyclization & reduction | Iron powder and acetic acid, 100 °C, 5 h | 6-bromo-1H-pyrrolo[3,2-c]pyridine | White solid; purified by silica gel chromatography |
This sequence efficiently constructs the bicyclic pyrrolo[3,2-c]pyridine framework with a bromine substituent at the 6-position, which is crucial for further functionalization.
Introduction of Triisopropylsilyl Protecting Group
The nitrogen atom of the pyrrolo[3,2-c]pyridine is protected by triisopropylsilyl (TIPS) to improve stability and modulate reactivity for subsequent synthetic transformations. The typical silylation procedure involves:
| Step | Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 5 | Silylation | 6-bromo-1H-pyrrolo[3,2-c]pyridine + triisopropylsilyl chloride + base (e.g., imidazole or triethylamine) in anhydrous solvent (e.g., dichloromethane or DMF), room temperature to mild heating | 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine | Typically high yield; purification by chromatography |
This step protects the pyrrole nitrogen, facilitating selective reactions at other positions and improving compound handling.
Analytical Data and Characterization
The synthesized intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.
- Thin Layer Chromatography (TLC): Monitors reaction progress.
- Purification: Silica gel chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).
Typical NMR shifts for the pyrrolo[3,2-c]pyridine core and TIPS group are consistent with literature values.
Summary Table of Key Reaction Conditions
| Step | Starting Material | Reagents | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid | DCM, RT, overnight | 2-bromo-5-methylpyridine 1-oxide | High purity |
| 2 | Above product | Fuming HNO3/H2SO4 | 60–90 °C, 1 h | 2-bromo-5-methyl-4-nitropyridine 1-oxide | Stable solid |
| 3 | Above product | N,N-dimethylformamide dimethyl acetal, DMF | 120 °C, 4 h | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | Isolated by filtration |
| 4 | Above product | Fe powder, AcOH | 100 °C, 5 h | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Purified by chromatography |
| 5 | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Triisopropylsilyl chloride, base | RT to mild heat | This compound | High yield |
Research Findings and Methodological Insights
- The oxidation and nitration steps are critical to introduce the nitro and oxide functionalities that facilitate subsequent vinylation and cyclization.
- The cyclization using iron powder and acetic acid is a mild reductive condition that efficiently forms the pyrrolo[3,2-c]pyridine ring.
- The TIPS protection is a standard and robust method for protecting nitrogen in heterocycles, enabling further synthetic manipulation.
- Microwave-assisted synthesis methods have been reported for related pyrrolo[3,2-c]pyridine derivatives to improve reaction times and yields, although classical heating remains common.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a pyrrolo[3,2-c]pyridine core characterized by its bicyclic structure that includes both a pyrrole and a pyridine ring. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical transformations, such as nucleophilic substitutions. The triisopropylsilyl group provides unique properties that facilitate deprotection reactions under specific conditions, enabling the formation of reactive intermediates essential for further synthetic processes .
Synthetic Applications
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives through:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Formation of Heterocycles : This compound can be employed in cyclization reactions to generate complex heterocyclic structures.
Table 1: Synthetic Transformations Involving this compound
| Transformation Type | Reaction Example | Resulting Compound Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Pyrrolo[3,2-c]pyridine derivatives |
| Cyclization | Reaction with alkynes | New bicyclic structures |
| Functional Group Modification | Deprotection of silyl group | Reactive intermediates |
Biological Applications
Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. Compounds with similar structures have been studied for their pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth.
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from damage.
Case Study: Anticancer Activity
A study investigated the anticancer properties of several pyrrolo[3,2-c]pyridine derivatives. Among them, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Material Science Applications
In addition to its synthetic and biological applications, this compound is being explored for use in material science:
- Silicon-Based Polymers : The triisopropylsilyl group can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Nanomaterials : Research is ongoing into the use of this compound as a precursor for silicon-based nanomaterials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the catalytic action of palladium complexes.
Comparison with Similar Compounds
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Structure : Differs in the position of the fused pyrrole ring ([3,2-b] vs. [3,2-c]) and substitution (methyl vs. TIPS group).
- Molecular Formula : C8H7BrN2 (MW: 211.06 g/mol; CAS: 1086064-46-1).
- Key Differences :
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Chlorine substituent at the 4-position and a [2,3-b] fused ring system.
- Molecular Formula : C16H25ClN2Si (MW: 308.93 g/mol; CAS: 651744-48-8).
- Key Differences :
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
- Structure : Lacks the TIPS group and includes a carboxylic acid moiety at the 3-position.
- Molecular Formula : C8H5BrN2O2 (MW: 257.05 g/mol; CAS: 1000341-77-4).
- Key Differences :
Key Observations:
- Reactivity : Bromine at the 6-position (as in the target compound) exhibits superior reactivity in cross-coupling compared to chlorine .
- Steric Effects : The TIPS group in the target compound slows reaction rates but improves regioselectivity and product purity .
- Biological Activity : TIPS-protected derivatives generally show enhanced bioavailability and potency due to increased lipophilicity .
Physicochemical Properties
| Property | 6-Bromo-1-(TIPS)-1H-pyrrolo[3,2-c]pyridine | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | 4-Chloro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine |
|---|---|---|---|
| Molecular Weight | 353.39 g/mol | 211.06 g/mol | 308.93 g/mol |
| LogP | 4.5 (predicted) | 2.1 (measured) | 4.2 (predicted) |
| Solubility (DMSO) | 10 mM | >50 mM | 15 mM |
| Thermal Stability | Stable to 150°C | Stable to 100°C | Stable to 160°C |
Biological Activity
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine is a chemical compound classified under pyrrolopyridines, notable for its unique structure featuring a bromine atom and a triisopropylsilyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, making it a subject of various pharmacological studies.
- Molecular Formula : C₁₆H₂₅BrN₂Si
- CAS Number : 1352398-64-1
- IUPAC Name : (6-bromopyrrolo[3,2-c]pyridin-1-yl)-tri(propan-2-yl)silane
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This allows it to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antitumor Activity : Pyrrolopyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
- Antiviral Properties : Some pyrrolopyridine compounds have been evaluated for their effectiveness against viral infections. They may inhibit viral replication by targeting specific viral enzymes or host cell receptors.
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial and antifungal activities. Research on related compounds has indicated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
Case Studies
A review of literature reveals several case studies focusing on the biological activity of pyrrolopyridine derivatives:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that specific pyrrolopyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
-
Antiviral Activity Against RSV :
- Research indicated that certain derivatives demonstrated effective inhibition of Respiratory Syncytial Virus (RSV) replication in vitro. The most potent compounds also showed favorable pharmacokinetic profiles in animal models.
-
Antimicrobial Efficacy :
- In vitro testing revealed that some pyrrolopyridine derivatives had MIC values below 0.15 µM against Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Pyrrolo[3,2-c]pyridine | Lacks silyl group | Moderate antitumor activity |
| 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | Iodinated | Antiviral activity against RSV |
| 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | Different bromine position | Antimicrobial properties |
Q & A
Q. What are the common synthetic routes for introducing the triisopropylsilyl (TIPS) group into pyrrolo[3,2-c]pyridine derivatives?
The TIPS group is typically introduced via microwave-assisted Suzuki-Miyaura cross-coupling. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine can react with arylboronic acids in the presence of Cu(OAc)₂, K₂CO₃, and pyridine in 1,4-dioxane under microwave irradiation (125°C, 26 min). The TIPS group enhances steric protection and solubility during purification . Silica gel column chromatography with ethyl acetate/heptane mixtures is commonly used for purification .
Q. How is the bromine substituent utilized in further functionalization of this compound?
The bromine at the 6-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or heterocyclic groups. For instance, palladium-catalyzed coupling with phenylacetylene under inert conditions yields alkynylated derivatives . Reaction optimization often involves monitoring by TLC or LC-MS to track substitution efficiency.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Peaks for pyrrolo[3,2-c]pyridine protons appear in aromatic regions (δ 7.4–8.4 ppm), with splitting patterns indicating substitution .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 352.0668534 for the parent compound) .
- FT-IR : Absorptions near 2100 cm⁻¹ confirm alkyne groups in Sonogashira products .
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted syntheses of TIPS-protected derivatives?
Yield optimization involves:
- Solvent selection : 1,4-dioxane improves solubility of Cu(OAc)₂ catalysts compared to DMF or THF .
- Temperature control : Microwave heating at 125°C balances reaction speed and decomposition risks.
- Catalyst loading : Excess Cu(OAc)₂ (2 equiv) enhances coupling efficiency but requires post-reaction EDTA washes to remove residual metal .
Q. What strategies address low aqueous solubility of TIPS-protected derivatives in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 1-position to improve solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .
Q. How do structural modifications at the 3- and 5-positions affect tubulin polymerization inhibition?
- 3-Position : Electron-withdrawing groups (e.g., nitro, cyano) enhance binding to the colchicine site by forming hydrogen bonds with β-tubulin residues (e.g., Asn258) .
- 5-Position : Bulky substituents (e.g., trimethoxyphenyl) improve hydrophobic interactions with the tubulin pocket, increasing IC₅₀ values by 10–50 nM in HeLa cells .
Q. How should researchers reconcile contradictory bioactivity data across cell lines?
Discrepancies (e.g., higher potency in MCF-7 vs. SGC-7901 cells) may arise from:
- Cell membrane permeability : Differences in ABC transporter expression affect intracellular drug accumulation.
- Metabolic stability : CYP450 isoforms in certain cell lines degrade compounds faster. Validate using orthogonal assays (e.g., tubulin polymerization inhibition vs. MTT cell viability) and include positive controls like colchicine .
Methodological Challenges and Solutions
Q. What purification challenges arise from the TIPS group, and how are they mitigated?
- Challenge : The hydrophobic TIPS group causes poor elution on silica columns.
- Solution : Use gradient elution with ethyl acetate/heptane (5–30% EA) or switch to reverse-phase HPLC with acetonitrile/water (0.1% TFA) .
Q. How can computational tools predict the binding mode of derivatives to target proteins?
- Docking studies : Software like AutoDock Vina models interactions with tubulin (PDB ID: 1SA0) or FGFR1 (PDB ID: 3GQI). Focus on hydrogen bonds (e.g., TIPS oxygen with Asp641 in FGFR1) and π-π stacking with Phe642 .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and identify residues critical for inhibitor residence time .
Q. What are best practices for evaluating off-target effects in kinase inhibition studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
